molecular formula C18H18ClN3O3 B2521292 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1207029-22-8

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No.: B2521292
CAS No.: 1207029-22-8
M. Wt: 359.81
InChI Key: UHYDXODMCSGJBI-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound characterized by its isoxazole rings and chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole rings. One common approach is the cyclization of hydroxylamine derivatives with appropriate diketones or β-keto esters under acidic conditions. The chlorophenyl group can be introduced through halogenation reactions, followed by subsequent coupling reactions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The isoxazole rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert functional groups within the molecule.

  • Substitution: Substitution reactions can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Halogenation reactions typically use bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives of isoxazole.

  • Reduction: Formation of reduced isoxazole derivatives.

  • Substitution: Introduction of various substituents on the aromatic ring, leading to derivatives with different properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole rings and chlorophenyl group play crucial roles in binding to these targets, leading to biological responses. Further research is needed to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • N-((5-(3-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

  • N-((5-(2-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

  • N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Uniqueness: This compound is unique due to the specific arrangement of its isoxazole rings and the presence of the chlorophenyl group, which influences its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-11-16(12(2)24-21-11)7-8-18(23)20-10-15-9-17(25-22-15)13-3-5-14(19)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYDXODMCSGJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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